Epi Lovastatin

Pharmaceutical Quality Control Pharmacopeial Compliance Impurity Profiling

Epi Lovastatin (CAS 79952-44-6, Simvastatin EP Impurity F) is the 8′-epimer of Lovastatin—the mandatory pharmacopeial reference standard for quantifying the epi-isomer impurity in Lovastatin and Simvastatin APIs per USP/EP monographs. It is not a therapeutic agent; procurement is exclusively for ANDA impurity profiling, HPLC system suitability, and method validation. Substituting Lovastatin API invalidates regulatory submissions: only authentic Epi Lovastatin ensures correct retention time identification and ICH Q3A(R2)-compliant quantification.

Molecular Formula C24H36O5
Molecular Weight 404.5 g/mol
Cat. No. B8066807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpi Lovastatin
Molecular FormulaC24H36O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19?,20-,21-,23+/m0/s1
InChIKeyPCZOHLXUXFIOCF-KHLRONGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epi Lovastatin (CAS 79952-44-6): A Stereochemically Defined Lovastatin Impurity Standard for Analytical and Pharmacopeial Applications


Epi Lovastatin (CAS 79952-44-6, MF: C24H36O5, MW: 404.54 g/mol) is the 8′-epimer of the fungal polyketide Lovastatin [1]. It is formally designated as Simvastatin EP Impurity F and Lovastatin epi-isomer in major pharmacopeias, representing a stereochemical variant that differs from Lovastatin in the absolute configuration at the 8′ position of the decalin core [2]. The compound is commercially available primarily as a high-purity analytical reference standard (typical purity ≥95–98% by HPLC) rather than as a therapeutic agent, and its procurement value is concentrated exclusively in pharmaceutical quality control, analytical method validation, and impurity profiling for generic drug applications (ANDA) involving Lovastatin or Simvastatin .

Why Generic Lovastatin Cannot Substitute for Epi Lovastatin in Analytical and Impurity Profiling Workflows


Epi Lovastatin is not a generic alternative to Lovastatin—it is the stereochemically inverted impurity against which Lovastatin and Simvastatin active pharmaceutical ingredients (APIs) are quantitatively evaluated for purity. Lovastatin contains the (8S) configuration, whereas Epi Lovastatin possesses the (8R) configuration, a stereochemical difference that fundamentally alters chromatographic retention behavior and requires distinct analytical standards for accurate quantification [1]. Regulatory monographs (USP, EP) mandate the use of Epi Lovastatin as the system suitability standard and impurity marker in HPLC methods for Lovastatin and Simvastatin drug substances and finished products [2]. Substituting Lovastatin API for Epi Lovastatin in method development or validation would produce incorrect retention time identification, erroneous peak integration, and invalid impurity profiling—compromising ANDA regulatory submissions and commercial batch release [3].

Epi Lovastatin: Quantitative Procurement-Relevant Evidence Guide for Analytical and Impurity Profiling Selection


Regulatory Acceptance: Epi Lovastatin Is the Only Pharmacopeial Impurity Standard for Lovastatin 8′-Epimer

Epi Lovastatin is the sole designated reference standard for the 8′-epimer impurity in both USP and EP monographs for Simvastatin and Lovastatin. Lovastatin API (CAS 75330-75-5) is not a substitute for this impurity standard, as it co-elutes at a different retention time and fails to meet the system suitability requirement for impurity F quantification [1]. The EP monograph specifies that Simvastatin Impurity F (Epi Lovastatin) must be used to establish the limit of detection (LOD) and limit of quantification (LOQ) for this specific stereochemical impurity [2].

Pharmaceutical Quality Control Pharmacopeial Compliance Impurity Profiling

Stereochemical Basis for Analytical Differentiation: 8′-Epimerization Alters Chromatographic Retention Relative to Lovastatin

Epi Lovastatin and Lovastatin differ exclusively in the absolute configuration at the C8′ position of the decalin ring system—Lovastatin possesses the (8S) configuration, while Epi Lovastatin is the (8R) epimer [1]. This stereochemical inversion produces a measurable shift in reversed-phase HPLC retention time, requiring the use of pure Epi Lovastatin as a discrete standard to correctly identify and integrate the impurity peak in Lovastatin and Simvastatin impurity profiles [2]. Without the authentic epimer standard, the impurity peak may be misidentified as a degradant or excipient peak, or entirely overlooked if co-elution with the main API peak occurs under suboptimal chromatographic conditions [3].

Analytical Method Development Chiral Chromatography Stereochemical Impurity

Purity Specification and Storage Requirements: Supplier-Defined Quality Parameters for Procurement

Epi Lovastatin reference standards are supplied with a defined purity of ≥95–98% by HPLC, with typical batches containing 10–15% isomeric impurities that are disclosed in Certificates of Analysis . The compound is a white to off-white solid with a melting point of 108–110°C and requires storage at -20°C in a freezer to maintain stability; degradation may occur under ambient temperature conditions or prolonged exposure to light [1]. These supplier-defined quality parameters differ from Lovastatin API, which is typically supplied at higher purity (≥99%) and with different storage and handling specifications based on its intended use as a drug substance rather than an analytical impurity standard .

Reference Standard Quality Stability Procurement Specifications

Deuterated Epi Lovastatin as a Tracer: Isotopic Labeling Enables Pharmacokinetic Differentiation in Metabolic Studies

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt and Epi Lovastatin-d3 are deuterium-labeled derivatives that incorporate stable isotopes (deuterium at three positions) into the Epi Lovastatin scaffold, providing enhanced stability and traceability for metabolic studies compared to unlabeled Epi Lovastatin or Lovastatin . The deuterium label introduces a mass shift of +3 Da (MW increase from ~404.5 to ~407.5–447.6 g/mol depending on the derivative), enabling LC-MS/MS differentiation of the labeled compound from endogenous or unlabeled statin species in complex biological matrices . This labeled derivative is specifically used to track the metabolic fate, lactone–acid interconversion kinetics, and tissue distribution of Epi Lovastatin in preclinical models—applications for which unlabeled Lovastatin or Simvastatin standards are unsuitable due to the inability to distinguish administered compound from endogenous or co-administered statins [1].

Isotope Labeling Metabolic Tracing Pharmacokinetics

Optimal Application Scenarios for Epi Lovastatin in Analytical, Regulatory, and Metabolic Research Contexts


Pharmaceutical Quality Control: Impurity Profiling for Lovastatin and Simvastatin ANDA Submissions

Epi Lovastatin serves as the primary analytical reference standard for quantifying the 8′-epimer impurity in Lovastatin and Simvastatin drug substances and finished products. Generic drug manufacturers must procure and use this exact compound to perform system suitability testing, establish LOD/LOQ values, and quantify impurity F levels in stability and release testing per USP and EP monographs [1]. Without Epi Lovastatin, the impurity profiling section of an ANDA submission is incomplete and will not meet regulatory acceptance criteria for method validation or commercial batch release [2].

Analytical Method Development and Validation: Retention Time Marker for HPLC and UPLC Systems

In chromatographic method development for statin impurity profiling, Epi Lovastatin is used as a discrete retention time marker to optimize separation of the 8′-epimer from the main Lovastatin or Simvastatin peak [1]. The stereochemical difference between Lovastatin and Epi Lovastatin produces a measurable shift in retention time under reversed-phase conditions, and inclusion of authentic Epi Lovastatin standard in method development ensures that the impurity peak is correctly identified, integrated, and reported—a requirement for ICH Q3A(R2) compliance [2].

Pharmacopeial Reference Standard Procurement: System Suitability for USP/EP Monograph Compliance

Epi Lovastatin is the specified system suitability standard in compendial HPLC methods for Lovastatin and Simvastatin. Laboratories performing release testing or stability studies on statin drug products must procure USP or EP grade Epi Lovastatin to verify chromatographic system performance before sample analysis [1]. Substitution with Lovastatin API or another statin analog fails to satisfy the monograph requirement and invalidates the analytical run for regulatory purposes [2].

Metabolic Tracer Studies: Stable Isotope-Labeled Epi Lovastatin for Pharmacokinetic Investigations

Epi Lovastatin-d3 and Epi Lovastatin Hydroxy Acid-d3 Sodium Salt are employed as internal standards or tracer compounds in LC-MS/MS-based pharmacokinetic studies of Lovastatin metabolism, lactone–acid interconversion, and tissue distribution [1]. The deuterium label provides a +3 Da mass shift that enables unequivocal differentiation from unlabeled endogenous statins and co-administered drugs in complex biological matrices [2]. This application is uniquely enabled by the labeled Epi Lovastatin derivative; unlabeled Lovastatin or Epi Lovastatin cannot provide the same analytical specificity in quantitative MS workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epi Lovastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.